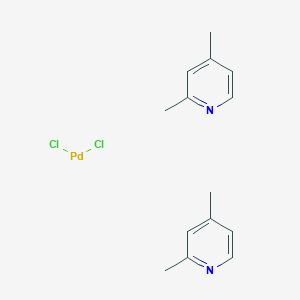
Dichlorobis(2,4-dimethylpyridine)palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(2,4-dimethylpyridine)palladium is a coordination compound with the formula C14H18Cl2N2Pd It is a palladium complex where the metal center is coordinated by two chloride ions and two 2,4-dimethylpyridine ligands
準備方法
Synthetic Routes and Reaction Conditions
Dichlorobis(2,4-dimethylpyridine)palladium can be synthesized through the reaction of palladium(II) chloride with 2,4-dimethylpyridine in an appropriate solvent. The reaction typically involves mixing palladium(II) chloride and 2,4-dimethylpyridine in a solvent such as dichloromethane or ethanol, followed by stirring at room temperature or under reflux conditions until the reaction is complete .
Industrial Production Methods
化学反応の分析
Types of Reactions
Dichlorobis(2,4-dimethylpyridine)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve solvents like dichloromethane, ethanol, or acetonitrile, and may require heating or stirring to facilitate the reaction .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce new palladium complexes with different ligands .
科学的研究の応用
Dichlorobis(2,4-dimethylpyridine)palladium has a wide range of scientific research applications, including:
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
作用機序
The mechanism by which Dichlorobis(2,4-dimethylpyridine)palladium exerts its effects involves the coordination of the palladium center with ligands and substrates. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation reactions, which are key steps in catalytic cycles. These reactions facilitate the formation and breaking of chemical bonds, enabling the compound to act as an effective catalyst in various chemical transformations .
類似化合物との比較
Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II): Another palladium complex with similar catalytic properties, commonly used in cross-coupling reactions.
Dichlorobis(pyridine)palladium(II): A related compound with pyridine ligands instead of 2,4-dimethylpyridine, also used in catalytic applications.
Uniqueness
Dichlorobis(2,4-dimethylpyridine)palladium is unique due to the presence of 2,4-dimethylpyridine ligands, which can influence the compound’s reactivity and stability. The specific electronic and steric properties of these ligands can enhance the compound’s performance in certain catalytic reactions compared to similar palladium complexes .
特性
分子式 |
C14H18Cl2N2Pd |
|---|---|
分子量 |
391.6 g/mol |
IUPAC名 |
dichloropalladium;2,4-dimethylpyridine |
InChI |
InChI=1S/2C7H9N.2ClH.Pd/c2*1-6-3-4-8-7(2)5-6;;;/h2*3-5H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
XBAAWIWIMABHMB-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


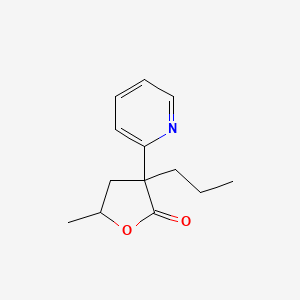

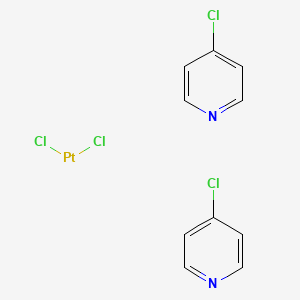

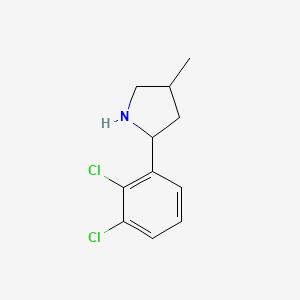
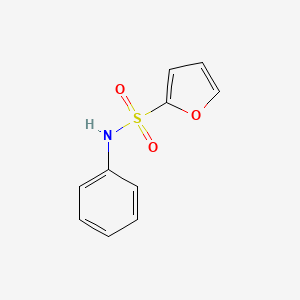
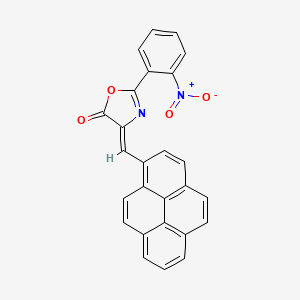

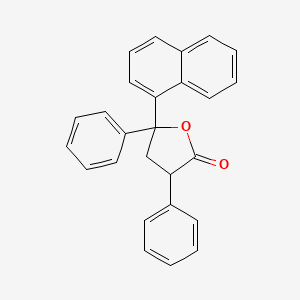
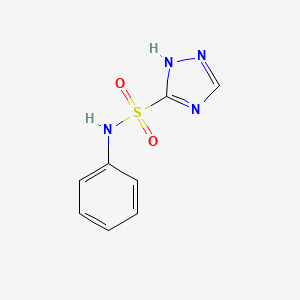

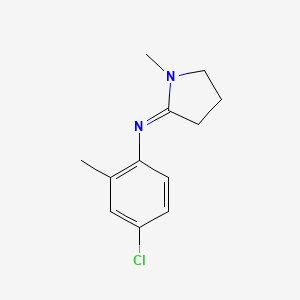
![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)

